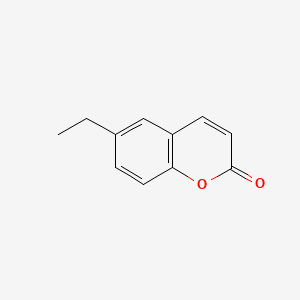

6-Ethylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-8-3-5-10-9(7-8)4-6-11(12)13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZIILXFKTXDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182319 | |

| Record name | 6-Ethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28045-77-4 | |

| Record name | 6-Ethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28045-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028045774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC74487 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Ethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Ethylcoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4SG2LB3US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 6 Ethylcoumarin

Classical Synthetic Approaches to Coumarin (B35378) Core Structures

The foundational methods for coumarin synthesis have been established for over a century and remain pivotal in organic synthesis. These classical reactions, including the Pechmann, Knoevenagel, and Perkin reactions, alongside the Wittig reaction, provide versatile pathways to the coumarin scaffold. The synthesis of 6-ethylcoumarin via these routes typically involves the use of precursors bearing an ethyl group at the appropriate position on the aromatic ring.

Pechmann Condensation Strategies

The Pechmann condensation is a widely employed method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. arkat-usa.org To synthesize this compound, the logical starting materials would be 4-ethylphenol (B45693) and a suitable β-ketoester, such as ethyl acetoacetate, which would yield 6-ethyl-4-methylcoumarin.

The reaction is typically catalyzed by strong protic acids like sulfuric acid, or Lewis acids such as aluminum chloride. ijsart.com The mechanism involves an initial transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (Michael addition) and subsequent dehydration to form the pyrone ring. The nature of the phenol, the β-ketoester, and the catalyst all influence the reaction's progress and yield. arkat-usa.org

A variety of catalysts have been explored to improve the efficiency and environmental friendliness of the Pechmann condensation. These include solid acid catalysts and ionic liquids. For instance, sulfamic acid has been used as an efficient Brønsted acid catalyst for the solvent-free synthesis of C4-substituted coumarins with moderate to excellent yields. arkat-usa.org While specific data for this compound is not prevalent in readily available literature, the general applicability of this method to substituted phenols suggests its viability.

Table 1: Examples of Catalysts Used in Pechmann Condensation for Coumarin Synthesis

| Catalyst | Reaction Conditions | Typical Yields | Reference |

| Sulfuric Acid | Conventional Heating | Good to Excellent | ijsart.com |

| Aluminum Chloride | Conventional Heating | Good | ijsart.com |

| Sulfamic Acid | Solvent-free, Heating | 50-90% | arkat-usa.org |

| FeF₃ | Microwave Irradiation | Good | nih.gov |

| p-Toluenesulfonic acid | Microwave, Solvent-free | Moderate to High | rasayanjournal.co.in |

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides another classical route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine. nih.gov For the synthesis of this compound, the required precursor would be 4-ethylsalicylaldehyde (B60528).

The reaction proceeds through the formation of a styryl intermediate, which then undergoes an intramolecular cyclization via lactonization to form the coumarin ring. The choice of the active methylene compound determines the substituent at the 3-position of the resulting coumarin. For example, reaction with diethyl malonate would yield a coumarin-3-carboxylate ester. mdpi.com

This method is advantageous for its milder reaction conditions compared to the Pechmann condensation. Green chemistry approaches have been applied to the Knoevenagel condensation, including the use of biodegradable catalysts like choline (B1196258) chloride in aqueous media, leading to high yields. nih.gov

Perkin Reaction Applications

The Perkin reaction is a well-established method for the synthesis of α,β-unsaturated aromatic acids, and it can be adapted to produce coumarins. wikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. longdom.org To synthesize coumarin itself, salicylaldehyde (B1680747) is reacted with acetic anhydride and sodium acetate (B1210297). nih.gov For the synthesis of this compound, 4-ethylsalicylaldehyde would be the necessary starting material.

The mechanism involves the formation of an intermediate aldol-type adduct, which then undergoes dehydration and subsequent intramolecular cyclization to form the coumarin ring. The Perkin reaction often requires high temperatures to proceed efficiently. organicreactions.org

Wittig Reaction and Other Condensation Reactions

The Wittig reaction offers a versatile method for the synthesis of alkenes and can be applied to the formation of the coumarin ring system. organic-chemistry.orglumenlearning.com This approach typically involves the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide, such as (triphenylphosphoranylidene)acetic acid ethyl ester. For the synthesis of this compound, 4-ethylsalicylaldehyde would be the key starting material.

The reaction proceeds via a betaine (B1666868) intermediate which collapses to form an oxaphosphetane, subsequently fragmenting to yield the alkene (the coumarin double bond) and triphenylphosphine (B44618) oxide. lumenlearning.com This method is particularly useful for the synthesis of 3,4-unsubstituted coumarins. ijcce.ac.ir One-pot modifications of the Wittig reaction have been developed to synthesize coumarin derivatives under solvent-free conditions, enhancing its green credentials. ijcce.ac.ir

Advanced and Green Synthetic Methodologies

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.in This technology has been successfully applied to several classical coumarin syntheses.

Microwave irradiation has been shown to be particularly effective for the Pechmann condensation. rasayanjournal.co.innih.gov For instance, the solvent-free synthesis of coumarin derivatives using FeF₃ as a catalyst under microwave irradiation has been reported to be rapid and efficient. nih.gov Similarly, the use of p-toluenesulfonic acid as a catalyst in the microwave-assisted, solvent-free Pechmann condensation of various phenols has yielded 4-methylcoumarin (B1582148) derivatives in moderate to high yields in a matter of minutes. rasayanjournal.co.in While a specific protocol for this compound is not explicitly detailed, the successful application to a range of substituted phenols strongly suggests its feasibility. derpharmachemica.com

The Knoevenagel condensation can also be significantly enhanced by microwave irradiation, often in solvent-free systems, providing a rapid and environmentally friendly route to coumarins. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation

| Method | Catalyst | Conditions | Reaction Time | Yield | Reference |

| Conventional | Sulfuric Acid | Heating | Several hours | Good | ijsart.com |

| Microwave | FeF₃ | 450 W, Solvent-free | Minutes | Good | nih.gov |

| Microwave | p-TsOH | 800 W, 80°C, Solvent-free | 180 seconds | Moderate to High | rasayanjournal.co.in |

The development of these advanced and green methodologies provides more sustainable and efficient alternatives for the synthesis of this compound and other valuable coumarin derivatives, aligning with the principles of modern chemical synthesis.

Ultrasound-Promoted Synthesis

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, offers a powerful method for accelerating chemical reactions. This technique utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and yields. researchgate.netnih.gov

For the synthesis of this compound derivatives, ultrasound can be effectively employed to promote classical condensation reactions such as the Pechmann condensation. In a typical sonochemical approach, 4-ethylphenol would be reacted with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. The ultrasonic waves provide the necessary activation energy, often reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. researchgate.net This green chemistry approach often allows for milder reaction conditions and minimizes the formation of byproducts. nih.gov

The synthesis of various coumarin derivatives has been successfully demonstrated using this technique, highlighting its versatility. semanticscholar.org For example, the reaction of 3-acetyl-2H-chromen-2-one with thiosemicarbazide (B42300) to form intermediates for thiazole (B1198619) derivatives is efficiently achieved under ultrasonic irradiation. researchgate.net This methodology provides a template for the potential ultrasound-assisted synthesis of this compound analogs.

| Reactants | Catalyst/Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Phenols and β-ketoesters | Acid catalyst, Ultrasonic bath | Substituted Coumarins | Reduced reaction time, high yields | researchgate.net |

| 3-acetyl-coumarin and thiosemicarbazide | Ethanol, TEA, Ultrasonic irradiation | Coumarin-thiosemicarbazide intermediate | Rapid and efficient condensation | researchgate.net |

| Various precursors | Water-glycerol, Ultrasonic irradiation | Hydrazine (B178648) carboxamides | Environmentally friendly, faster than conventional methods | nih.gov |

Solvent-Free and Catalytic Systems

In alignment with the principles of green chemistry, solvent-free synthesis and the use of heterogeneous or reusable catalysts have become highly desirable. These methods reduce environmental impact by minimizing waste and often simplify the product purification process. researchgate.net The Pechmann condensation, a cornerstone of coumarin synthesis, is particularly amenable to these conditions.

The synthesis of this compound derivatives can be achieved by reacting 4-ethylphenol with a β-ketoester without a solvent, often with the assistance of microwave irradiation to provide the required thermal energy. nih.gov A variety of solid acid catalysts can be employed to facilitate this reaction, including:

Amberlyst-15: A polymeric resin that shows high activity and can be easily recovered and reused. nih.gov

Zeolites: Microporous aluminosilicates that offer shape selectivity and strong acidic sites. researchgate.net

Glutamic Acid: An environmentally benign and readily available amino acid that can act as an effective catalyst for coumarin synthesis at elevated temperatures. orientjchem.org

Tetra-butyl ammonium (B1175870) bromide (TBAB): A phase-transfer catalyst that has been shown to be effective under solvent-free conditions for Pechmann condensations. ijnrd.org

These catalytic systems typically provide the desired coumarin products in good to excellent yields with short reaction times. The absence of a solvent reduces the cost and environmental hazard associated with volatile organic compounds (VOCs). researchgate.net

| Catalyst | Reaction Type | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Pechmann | 130 °C, Microwave, 20 min | Up to 97% | nih.gov |

| Glutamic Acid (20 mol%) | Pechmann | 110 °C, 15 min | ~89% | orientjchem.org |

| Tetra butyl ammonium bromide (TBAB) | Pechmann | Room Temp, 18 min | 92% | ijnrd.org |

| Zeolite β | Pechmann | 130 °C, Microwave, 20 min | Moderate | nih.gov |

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, represent a highly efficient approach to complex molecule construction. researchgate.net These strategies enhance synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. nih.gov

For the synthesis of complex this compound derivatives, multicomponent reactions (MCRs) are particularly valuable. A hypothetical one-pot synthesis could involve the reaction of a 6-ethylsalicylaldehyde, an active methylene compound (e.g., ethyl cyanoacetate), and a third component in the presence of a suitable catalyst. nih.gov Such strategies have been developed for a range of coumarin derivatives. For example, the synthesis of coumarin-based cyclopenta[c]pyrans has been achieved via a one-pot, base-mediated cascade reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles. nih.govscispace.com Similarly, 3,4-dihydrocoumarins have been synthesized in a one-pot cascade involving C-H oxidation, conjugate addition, and cyclization. mdpi.com These established one-pot methodologies provide a framework for designing efficient syntheses of structurally diverse this compound analogs. rsc.org

Derivatization Strategies for Functionalization and Analog Generation

Strategies for Introducing Substituents at the Coumarin Core

The aromatic core of this compound is amenable to electrophilic substitution, allowing for the introduction of various functional groups that can modulate its chemical and physical properties. The existing ethyl group at the C6 position is an activating, ortho-, para-directing group, while the heterocyclic part of the coumarin system also influences the regioselectivity of the substitution. Common derivatization reactions include:

Nitration: Treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) can introduce a nitro group onto the aromatic ring, likely at the C5 or C7 positions.

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or molecular bromine can introduce halogen atoms, which serve as useful handles for further cross-coupling reactions.

Friedel-Crafts Acylation/Alkylation: The introduction of acyl or alkyl groups can be achieved using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

Vilsmeier-Haack Reaction: This reaction, using phosphoryl chloride and dimethylformamide, introduces a formyl group (-CHO), typically at the C3 position if available, or on the benzene (B151609) ring.

These modifications are crucial for generating a library of this compound analogs with diverse functionalities. researchgate.net

Formation of Complex Coumarin Derivatives (e.g., Dimerization, Azacoumarins)

Dimerization: Coumarin and its derivatives are well-known for their ability to undergo photodimerization. researchgate.net Upon exposure to UV light (typically >300 nm), the double bond in the pyrone ring of two coumarin molecules can undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, linking the two units. uni-marburg.de This process can result in four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. researchgate.net The resulting dimers are often photo-reversible, meaning that irradiation with shorter wavelength UV light (e.g., <280 nm) can cleave the cyclobutane ring and regenerate the monomeric coumarin. rsc.org This photochemical behavior has been studied for various 6-alkylcoumarins, such as 6-methylcoumarin (B191867), and it is expected that this compound would exhibit similar reactivity. researchgate.netnih.gov This property is of interest for applications in photoresponsive materials and controlled-release systems. nih.gov

Azacoumarins: Azacoumarins, also known as quinolinones, are structural analogs of coumarins where the oxygen atom in the heterocyclic ring is replaced by a nitrogen atom. To synthesize a 6-ethylazacoumarin, the synthetic strategy would need to start with an appropriate aminophenol precursor instead of a phenol. For instance, a reaction analogous to the Pechmann condensation using 4-ethyl-2-aminophenol with a β-ketoester would lead to the formation of a 6-ethyl-2(1H)-quinolinone derivative. The synthesis of various azacoumarin derivatives has been reported, and these compounds are of significant interest in medicinal chemistry. researchgate.net

Spectroscopic Analysis and Structural Elucidation of 6 Ethylcoumarin and Analogues

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies, producing a unique spectral fingerprint for the compound bruker.com. For coumarin (B35378) derivatives, FT-IR spectroscopy is instrumental in identifying key structural features.

The carbonyl group (C=O) in the lactone ring of coumarins typically exhibits a strong absorption band in the region of 1700-1750 cm⁻¹ scielo.org.zamdpi.comresearchgate.net. The exact position can be influenced by conjugation and substituents. Aromatic C-H stretching vibrations are usually observed in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching, such as that from the ethyl group in 6-Ethylcoumarin, appears slightly below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹) mdpi.comresearchgate.net. Stretching vibrations of the aromatic C=C bonds are typically found in the 1500-1650 cm⁻¹ region scielo.org.zamdpi.comresearchgate.net. The presence of an ethyl group would also contribute C-H bending vibrations, often observed around 1350-1470 cm⁻¹ scielo.org.za.

Table 1: Characteristic FT-IR Absorption Bands for Coumarin Derivatives (Illustrative)

| Functional Group/Bond | Typical Wavenumber (cm⁻¹) | Notes |

| C=O (Lactone) | 1700-1750 | Strong absorption, sensitive to conjugation |

| Aromatic C-H stretch | 3000-3100 | |

| Aliphatic C-H stretch | 2800-3000 | From ethyl group in this compound |

| Aromatic C=C stretch | 1500-1650 | Multiple bands due to aromatic ring |

| C-H bend (aliphatic) | 1350-1470 | Associated with ethyl group |

| C-O stretch | 1200-1300 | Ester linkage |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy, similar to FT-IR, probes molecular vibrations but through inelastic scattering of monochromatic light (typically from a laser) rather than absorption. It is particularly useful for molecules that are weak IR absorbers or for studying symmetric vibrations which are often strong in Raman spectra but weak in IR spectra researchgate.netunina.itmsu.edu. For coumarins, FT-Raman can complement FT-IR by providing information on ring breathing modes and other symmetric vibrations of the aromatic system and the pyrone ring. While specific FT-Raman data for this compound is not detailed in the provided literature, studies on other coumarins indicate that it can provide valuable complementary data for complete vibrational assignment researchgate.netijcrar.comresearchgate.net.

Detailed Vibrational Assignments and Potential Energy Distributions

To fully interpret vibrational spectra, detailed assignments of observed bands to specific molecular vibrations are necessary. This is often achieved through computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. Potential Energy Distribution (PED) analysis is a crucial step in this process, quantifying the contribution of each internal coordinate (bond stretching, bending, etc.) to each normal mode of vibration researchgate.netsci-hub.senih.govresearchgate.netnih.gov.

For coumarin derivatives, computational studies have assigned vibrations corresponding to the carbonyl stretch, ring vibrations, C-H stretching and bending modes, and C-O stretching. For example, studies on related coumarin structures have used PED to assign bands to specific C-H stretching of the ethyl group, aromatic ring deformations, and the characteristic C=O stretch researchgate.netijcrar.comresearchgate.netresearchgate.net. Such analyses help confirm the presence and connectivity of functional groups, thereby aiding in structural elucidation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, investigates transitions between electronic energy levels within a molecule. These techniques are highly sensitive to the conjugated π-electron systems present in coumarins.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm msu.edu. Coumarins, possessing an extended conjugated system involving the benzene (B151609) ring and the α,β-unsaturated lactone, exhibit characteristic absorption bands in the UV region. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of substituents.

For coumarin itself, absorption maxima are generally observed in the UV-A and UV-B regions. The introduction of an ethyl group at the 6-position, as in this compound, is expected to cause a slight bathochromic (red) shift or hyperchromic (intensity increase) effect compared to unsubstituted coumarin due to its electron-donating nature, though the primary chromophore remains the conjugated system msu.educcspublishing.org.cn. Studies on various coumarin derivatives show absorption bands typically between 270 nm and 350 nm, with additional bands potentially appearing at longer wavelengths depending on the substituents and their electronic effects ijcrar.commsu.educcspublishing.org.cnresearchgate.net.

Table 2: Illustrative UV-Vis Absorption Data for Coumarin Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Notes | Reference |

| Coumarin | Ethanol | ~279 | Characteristic absorption of the coumarin nucleus. | researchgate.net |

| Ethyl coumarin-3-carboxylate | Ethanol | ~317 | Shifted due to ester and substitution at the 3-position. | ccspublishing.org.cn |

| Coumarin 6 | Ethanol | ~459 | Significantly longer wavelength absorption due to extensive conjugation and specific structural features. | omlc.org |

| Coumarin 6 | Acetonitrile (B52724) | ~459 | Similar absorption as in ethanol. | omlc.org |

Fluorescence Emission Spectroscopy and Lifetime Studies

Many coumarin derivatives are known for their fluorescent properties, emitting light when excited by UV or visible radiation omlc.orguminho.ptresearchgate.netresearchgate.netnih.govscite.ai. Fluorescence emission spectroscopy provides information about the wavelengths at which the compound emits light, and fluorescence lifetime studies measure the average time a molecule remains in the excited state before emitting a photon.

Table 3: Fluorescence Lifetime Data for Coumarin 6 (Illustrative Standard)

| Compound | Solvent | Excitation Wavelength (nm) | Emission Max (nm) | Fluorescence Lifetime (ns) | Notes | Reference |

| Coumarin 6 | Ethanol | 420 | ~499 | ~2.42 | Stable, negligible concentration/solvent dependency. | omlc.orgresearchgate.net |

| Coumarin 6 | Chloroform | 420 | ~492 | ~2.33 | Slightly different emission maximum and lifetime. | researchgate.net |

Solvatochromic Shift Analysis for Dipole Moments

Solvatochromism refers to the change in the absorption or emission spectra of a compound when dissolved in different solvents, which is directly related to the polarity of the solvent and the molecule's dipole moment. This phenomenon is particularly useful for estimating the ground-state () and excited-state () dipole moments of molecules. For coumarin derivatives, solvatochromic studies have revealed significant shifts in absorption and fluorescence spectra with varying solvent polarities, indicating changes in electronic distribution upon excitation researchgate.netnih.govphyschemres.orgdavidpublisher.com.

Several theoretical models, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet methods, are employed to correlate spectral shifts with solvent polarity parameters (like dielectric constant and refractive index) to calculate these dipole moments researchgate.netdavidpublisher.com. Studies on various coumarin derivatives consistently show that the excited-state dipole moment () is often larger than the ground-state dipole moment (). This difference suggests a redistribution of electron density within the molecule upon excitation, often indicative of intramolecular charge transfer (ICT) physchemres.orgdavidpublisher.com. These measurements are crucial for understanding the molecule's electronic behavior in different environments and for designing optoelectronic materials nih.gov. While specific solvatochromic data for this compound were not detailed in the reviewed literature, these principles are broadly applicable to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the connectivity and environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum of this compound would be expected to display characteristic signals corresponding to its distinct proton environments. Based on its structure (C₁₁H₁₀O₂), the following signals are anticipated:

Ethyl Group: The ethyl substituent at the 6-position would typically give rise to a triplet for the methyl protons (CH₃) in the upfield region (around δ 1.0-1.5 ppm) and a quartet for the methylene (B1212753) protons (CH₂) adjacent to the aromatic ring (around δ 2.5-3.0 ppm), with coupling constants typically around 7 Hz emerypharma.com.

Coumarin Core: The coumarin moiety possesses an olefinic proton (H-3) and several aromatic protons (H-5, H-7, H-8). The olefinic proton at position 3 is usually observed as a singlet or a doublet in the δ 6.0-6.5 ppm range. The aromatic protons typically appear in the δ 7.0-7.5 ppm range, with their specific chemical shifts and splitting patterns depending on the substitution pattern and coupling constants between adjacent protons rsc.orgresearchgate.net.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| CH₃ (Ethyl) | 1.0 - 1.5 | Triplet (t) | 3H |

| CH₂ (Ethyl) | 2.5 - 3.0 | Quartet (q) | 2H |

| H-3 (Olefinic) | 6.0 - 6.5 | Singlet (s) or Doublet (d) | 1H |

| H-5 (Aromatic) | 7.0 - 7.5 | Multiplet (m) | 1H |

| H-7 (Aromatic) | 7.0 - 7.5 | Multiplet (m) | 1H |

| H-8 (Aromatic) | 7.0 - 7.5 | Multiplet (m) | 1H |

Note: Specific experimental data for this compound was not found in the reviewed literature. Typical values for similar coumarin derivatives are indicated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the following ¹³C signals are anticipated:

Carbonyl Carbon (C-2): The lactone carbonyl carbon is typically observed in the δ 160-170 ppm range rsc.orgmdpi.com.

Olefinic Carbons (C-3, C-4): The carbons involved in the double bond of the coumarin ring are usually found in the δ 110-150 ppm range. C-3, bearing a proton, might be around δ 115-120 ppm, while C-4, often quaternary or attached to the fused benzene ring, could be in the δ 140-150 ppm range rsc.orgresearchgate.net.

Aromatic Carbons: The aromatic carbons of the fused benzene ring (C-4a, C-5, C-6, C-7, C-8, C-8a) would resonate in the δ 110-155 ppm region, with their exact positions influenced by the ethyl substituent at C-6. The carbon bearing the ethyl group (C-6) might be shifted due to the electron-donating nature of the alkyl chain.

Ethyl Group Carbons: The methylene carbon (CH₂) of the ethyl group is expected around δ 20-30 ppm, while the methyl carbon (CH₃) would appear further upfield, typically around δ 10-15 ppm emerypharma.com.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Carbonyl) | 160 - 170 |

| C-3 (Olefinic) | 115 - 120 |

| C-4 (Olefinic) | 140 - 150 |

| C-4a (Aromatic) | 110 - 125 |

| C-5 (Aromatic) | 120 - 130 |

| C-6 (Aromatic) | 130 - 145 |

| C-7 (Aromatic) | 110 - 120 |

| C-8 (Aromatic) | 110 - 120 |

| C-8a (Aromatic) | 150 - 160 |

| CH₂ (Ethyl) | 20 - 30 |

| CH₃ (Ethyl) | 10 - 15 |

Note: Specific experimental data for this compound was not found in the reviewed literature. Typical values for similar coumarin derivatives are indicated.

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques are essential for confirming assignments and establishing connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals through-bond correlations between protons that are coupled to each other, typically through two or three bonds emerypharma.comrsc.orglibretexts.orgmagritek.comrutgers.edu. For this compound, a COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group, and potentially reveal couplings between adjacent aromatic protons and the olefinic proton at C-3. This helps in piecing together spin systems within the molecule magritek.com.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of specific proton signals to their directly attached carbons rsc.orgresearchgate.net.

These 2D NMR techniques are indispensable for unambiguously assigning all signals and confirming the proposed structure of this compound, especially when dealing with complex substitution patterns or when distinguishing between isomers.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through fragmentation patterns journalspub.info. For this compound, the molecular formula is C₁₁H₁₀O₂, corresponding to a molecular weight of approximately 174.197 g/mol .

In a typical MS analysis, ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed. EI often leads to extensive fragmentation, providing a characteristic fingerprint of the molecule, while softer ionization techniques like ESI may yield a prominent molecular ion peak ([M+H]⁺ or [M]⁺) with minimal fragmentation researchgate.netjournalspub.infoiyte.edu.tr. Fragmentation patterns can reveal the presence of specific functional groups or substructures. For coumarins, common fragmentation pathways include the loss of CO, CO₂, or cleavage of substituents researchgate.net. While specific fragmentation data for this compound was not detailed in the searched literature, MS analysis would confirm its molecular weight and provide clues to its structure through observed fragment ions. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the exact elemental composition researchgate.netjournalspub.infonih.gov.

X-ray Diffraction Studies for Solid-State Structures

Powder X-ray diffraction (PXRD) can be used for phase identification and to study crystalline materials when single crystals are unavailable rsc.org. While specific X-ray diffraction data for this compound was not found in the reviewed literature, this technique is crucial for understanding the solid-state packing, intermolecular interactions, and definitive structural confirmation of crystalline organic compounds. It provides a level of structural detail that is complementary to spectroscopic methods.

Computational Chemistry and Molecular Modeling Studies of 6 Ethylcoumarin

Molecular Docking Simulations

Extensive literature searches did not reveal specific molecular docking simulation studies that focused exclusively on the compound 6-Ethylcoumarin. While molecular docking is a widely employed computational technique to predict the binding affinity and mode of a ligand to a target protein, and has been applied to various coumarin (B35378) derivatives nih.govbohrium.comnih.govnih.govnih.gov, no studies directly pertaining to this compound in this context were identified within the scope of this review. Previous research on related coumarin structures has utilized docking tools such as AutoDock Vina to investigate interactions with targets like Factor Xa nih.gov, dihydrofolate reductase (DHFR), and tubulin nih.gov, and to explore potential antibacterial, antioxidant, and enzyme inhibitory activities researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) modeling studies focusing exclusively on this compound were identified in the reviewed literature. QSAR methodologies are crucial for establishing correlations between the chemical structure of molecules and their biological activities, aiding in the design of new compounds. Studies on other coumarin derivatives have successfully developed QSAR models, often employing Density Functional Theory (DFT) for descriptor calculations, to predict activities such as anticancer effects nih.govnih.govmdpi.com or antifungal properties mdpi.com. These models typically report statistical validation parameters like R² (coefficient of determination) and Q² (cross-validation coefficient) to demonstrate their predictive power nih.govmdpi.comresearchgate.net. For instance, QSAR models for coumarin derivatives as CDK inhibitors linked activity to dipole moment and the number of hydrogen bond donors, achieving R² values of up to 0.748 nih.gov.

Photochemical Behavior and Electronic Transitions (Computational Aspects)

No specific computational studies focusing exclusively on the photochemical behavior or electronic transitions of this compound were identified. Computational methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and excitation energies of coumarin derivatives. These calculations help in understanding their spectroscopic properties, such as UV-Vis absorption and fluorescence, and are often correlated with experimental data mdpi.comnih.govmdpi.com. Studies on other coumarin derivatives have attributed spectral features to π → π* and n → π* electronic transitions, noting that structural modifications can influence these properties mdpi.com. Furthermore, research has explored the photochemical dimerization of coumarin moieties upon UV irradiation, leading to the formation of cyclobutane (B1203170) rings and influencing material properties researchgate.netacs.org.

Compound List:

this compound

Structure Activity Relationship Sar Investigations of 6 Ethylcoumarin Derivatives

Impact of Substituent Position and Type on Biological Activity

The substitution pattern on the coumarin (B35378) core is a critical determinant of its pharmacological potential. For derivatives of 6-ethylcoumarin, the ethyl group at the C6 position serves as a foundational element whose own characteristics, along with the introduction of other functional groups, dictate the molecule's interaction with biological targets.

Direct studies detailing the systematic modification of the 6-ethyl group on the coumarin ring and the resulting impact on biological activity are not extensively documented in the current literature. However, general principles from medicinal chemistry concerning alkyl groups on aromatic rings can provide valuable insights. Alkyl groups, such as the ethyl group, primarily influence a molecule's lipophilicity, steric profile, and electronic properties.

Chain Length: Increasing the alkyl chain length (e.g., from ethyl to propyl or butyl) would further increase lipophilicity. This could enhance potency up to a certain point (an "optimal chain length"), after which increased steric bulk or excessive lipophilicity might lead to diminished activity due to poor solubility or steric hindrance at the target binding site.

Branching: Introducing branching to the alkyl chain (e.g., replacing ethyl with an isopropyl group) can alter the steric profile and may improve binding affinity by providing a better fit into a hydrophobic pocket of a target enzyme or receptor.

Introduction of Functional Groups: Adding polar functional groups (e.g., a hydroxyl or amino group) to the ethyl chain would decrease lipophilicity and increase the potential for hydrogen bonding interactions, which could be beneficial for activity depending on the specific biological target.

In studies of other alkylphenolic compounds, both the position and the structure of the alkyl group have been shown to be critical for biological activity. For example, in some contexts, a longer or more branched alkyl chain can enhance interactions with hydrophobic pockets in target proteins. Therefore, it is reasonable to hypothesize that similar modifications to the 6-ethyl group of a coumarin derivative would significantly modulate its biological efficacy.

The introduction of hydroxyl (-OH) groups and other functionalities onto the coumarin nucleus has a profound effect on biological activity, particularly antioxidant, anticancer, and enzyme inhibitory properties.

The position of the hydroxyl group is crucial. Studies on various hydroxycoumarins have shown that the presence of a hydroxyl group, especially at the C6 or C7 position, is often associated with significant antioxidant activity. This is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals. For a this compound scaffold, the addition of a hydroxyl group, particularly at an adjacent position like C7, could enhance its antioxidant potential. Research on 6-hydroxy-4-methylcoumarin (B191455) has demonstrated its capacity as a free radical scavenger, a feature attributed to the stability of the resulting ortho-quinone form.

The conversion of phenolic hydroxyl groups to less hydrophilic moieties, such as ethers, can have a differential impact. While etherification may decrease antioxidant and antiproliferative activities, it has been shown to enhance antimicrobial activity in some coumarin derivatives by increasing lipophilicity and thereby improving penetration into microorganisms.

The introduction of other functional groups at various positions on the this compound core would also be expected to modulate activity. For instance, a series of carboxamide derivatives of 6- and 7-substituted coumarins were investigated as inhibitors of lipoxygenase and carbonic anhydrase IX, with several compounds showing potent and selective inhibition.

Table 1: Effect of C6 and C7 Substituents on Carbonic Anhydrase (CA) IX and Lipoxygenase (LOX) Inhibition

Data derived from studies on substituted hydroxycoumarins.

The electronic properties of substituents on the coumarin ring play a critical role in determining biological activity. The ethyl group at the C6 position is considered a weak electron-donating group (EDG) through induction. The introduction of additional EDGs or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution of the benzopyrone system, thereby influencing its reactivity and interaction with biological targets.

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) are strong EDGs. When placed on the coumarin ring, they increase the electron density of the aromatic system. This enhanced electron density is often correlated with increased antioxidant activity, as it facilitates the donation of a hydrogen atom or an electron to scavenge free radicals. For instance, studies have shown that substituting hydroxyl groups at positions 6 and/or 7 improves radical scavenging activity.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halogens (e.g., -Cl, -Br) are EWGs that pull electron density away from the coumarin ring. The effect of EWGs can be context-dependent. In some cases, the substitution of an EWG on the phenyl ring has been found to decrease antioxidant activities. However, in other contexts, EWGs can enhance specific biological activities. For example, the presence of a chlorine atom at the C6 position has been reported in coumarins with vasorelaxant activity. A study on 4-methylcoumarins found that a 6-bromo-substituted derivative displayed reasonable cytotoxic activities against several cancer cell lines.

Table 2: Influence of C6 Substituent Electronic Nature on Biological Activity

Data compiled from various studies on 6-substituted coumarin derivatives.

Mechanistic Insights from SAR Studies

The structure-activity relationships observed for 6-substituted coumarin derivatives provide insights into their potential mechanisms of action. The varied biological effects are a direct consequence of how different substituents alter the molecule's physicochemical properties, enabling or enhancing interactions with specific biological targets.

For antioxidant activity, the mechanism is primarily based on the ability of the coumarin derivative to scavenge free radicals. The presence of electron-donating groups, especially hydroxyl groups at positions like C6, enhances this activity by stabilizing the resulting phenoxyl radical through resonance after hydrogen atom donation. The ethyl group at C6, being weakly electron-donating, would contribute modestly to this effect.

In the context of enzyme inhibition, the coumarin scaffold can act as a versatile template that binds to the active sites of various enzymes. For instance, coumarin derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases. The mechanism often involves the coumarin ring system fitting into the enzyme's active site, with substituents providing key interactions. The 6-alkyl group (like ethyl) would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity.

Another established mechanism for some coumarins is their action as prodrugs for carbonic anhydrase (CA) inhibition. These coumarins are hydrolyzed within the CA active site, generating 2-hydroxycinnamic acid derivatives that act as the true inhibitors by coordinating to the zinc ion in the enzyme's active site. The substituents on the coumarin ring, including a 6-ethyl group, would influence the rate of hydrolysis and the binding of the resulting inhibitor, thereby modulating the potency and isoform selectivity.

Mechanistic Biological Studies of 6 Ethylcoumarin Derivatives in Vitro/cellular Models

Enzyme Inhibition Studies

Coumarin (B35378) derivatives have been investigated for their potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov Overproduction of melanin can lead to hyperpigmentation disorders. nih.gov

In one study, a series of coumarin–triazole hybrids were synthesized and screened for their in vitro anti-tyrosinase activity. mdpi.com Several of these compounds exhibited potent inhibition, with IC₅₀ values ranging from 0.339 ± 0.25 µM to 14.06 ± 0.92 µM. mdpi.com Notably, six of the synthesized compounds were more potent than the standard, ascorbic acid (IC₅₀ = 11.5 ± 1.00 µM). mdpi.com The most active compounds, 17e and 17f, demonstrated remarkable anti-tyrosinase potential with IC₅₀ values of 0.339 ± 0.25 μM and 3.148 ± 0.23 μM, respectively. mdpi.com

Another study explored coumarin-based thiosemicarbazone analogs. mdpi.com Compound FN-19 from this series showed significant anti-tyrosinase activity with an IC₅₀ value of 42.16 ± 5.16 µM, which was more potent than both ascorbic acid and kojic acid, used as reference inhibitors. mdpi.com Kinetic studies revealed that FN-19 acts as a mixed inhibitor of tyrosinase. mdpi.com The inhibitory activity of these compounds is thought to be related to the chelating effect of the thiosemicarbazone moiety on the copper ions within the enzyme's active site. mdpi.com

Furthermore, geranyloxycoumarin derivatives have also been identified as potent tyrosinase inhibitors, with some compounds showing activity at concentrations as low as 0.67 to 1.05 µM. nih.govmdpi.com The structure-activity relationship (SAR) analysis of some coumarin derivatives indicated that the type and position of substituents on the coumarin ring significantly influence their inhibitory activity. For instance, substituting the non-substituted ketone-coumarin nucleus at position 6 with a bromine atom resulted in a less active compound. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| 17e | Coumarin-triazole hybrid | 0.339 ± 0.25 | Ascorbic Acid | 11.5 ± 1.00 |

| 17f | Coumarin-triazole hybrid | 3.148 ± 0.23 | Ascorbic Acid | 11.5 ± 1.00 |

| FN-19 | Coumarin-thiosemicarbazone | 42.16 ± 5.16 | Kojic Acid | 72.27 ± 3.14 |

| FN-10 | Coumarin-chalcone | 72.40 ± 6.53 | Kojic Acid | 72.27 ± 3.14 |

| Geranyloxycoumarin (3k) | Geranyloxycoumarin | 0.67 | Arbutin | - |

This table summarizes the in vitro tyrosinase inhibitory activities of various 6-ethylcoumarin derivatives from different studies.

The c-Met receptor tyrosine kinase is a recognized target in cancer therapy due to its role in tumor development and progression. nih.govrsc.org Several studies have focused on designing and synthesizing 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a pyridazinone moiety as c-Met kinase inhibitors. mdpi.com In one such study, the target compounds were evaluated for their enzymatic inhibitory activity against c-Met kinase. mdpi.com Many of the synthesized compounds showed moderate to excellent potency, with IC₅₀ values in the nanomolar range. mdpi.com For example, compounds 41 (0.9 nM), 42 (1.2 nM), 52 (0.8 nM), and 53 (0.6 nM) were more active than the reference compound Foretinib (1.8 nM). mdpi.com The most promising compound, 53, exhibited excellent c-Met kinase inhibition at a single-digital nanomolar level (IC₅₀ = 0.6 nM). mdpi.com

In cellular models, these inhibitors have been shown to potently block both HGF-stimulated and constitutive c-Met phosphorylation. nih.gov This inhibition of c-Met activity subsequently affects downstream signaling pathways, impacting cell growth, motility, and invasion in various tumor cell lines. nih.gov For instance, the selective small molecule inhibitor PHA-665752 (K(i) 4 nM) effectively inhibited c-Met-dependent phenotypes in vitro. nih.gov Similarly, a novel quinoline (B57606) derivative was identified that selectively inhibits c-Met kinase, with its design based on the analysis of a co-crystal structure of PF-2341066 with c-Met. nih.gov

Table 2: c-Met Kinase Inhibitory Activity of 6,7-Disubstituted-4-phenoxyquinoline Derivatives

| Compound | c-Met IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

|---|---|---|---|

| 41 | 0.9 | Foretinib | 1.8 |

| 42 | 1.2 | Foretinib | 1.8 |

| 52 | 0.8 | Foretinib | 1.8 |

| 53 | 0.6 | Foretinib | 1.8 |

| PHA-665752 | 4 (K(i)) | - | - |

This table presents the in vitro c-Met kinase inhibitory activities of synthesized 6,7-disubstituted-4-phenoxyquinoline derivatives.

Thrombin and Factor Xa are critical enzymes in the coagulation cascade, making them prime targets for anticoagulant drugs. nih.govacs.orgopenaccessjournals.com Research has explored 3,6-disubstituted coumarins as mechanism-based inhibitors of these enzymes. nih.govacs.org

A study highlighted a compound with a 2,5-dichlorophenyl ester at the 3-position and a chloromethyl group at the 6-position as a highly potent thrombin inhibitor (kᵢ/Kᵢ = 37,000 M⁻¹ s⁻¹). nih.govacs.orgacs.org This compound also demonstrated good selectivity over Factor Xa (168-fold) and trypsin (54-fold). nih.govacs.orgacs.org The mechanism of inactivation by this series of coumarins was found to be distinct from that observed with α-chymotrypsin. nih.govacs.org The addition of hydrazine (B178648) to the thrombin-inhibitor complex led to a partial reactivation of thrombin, a process confirmed by LC/MS analysis. nih.govacs.org

Anticoagulants can act through direct or indirect inhibition of coagulation factors. mdpi.comopenaccessjournals.com Direct inhibitors, such as certain synthetic small molecules, can neutralize their targets regardless of whether they are free in the plasma or bound within a complex. openaccessjournals.com Indirect inhibitors, like heparin and its derivatives, require a cofactor such as antithrombin III (AT III) to exert their effect. openaccessjournals.commdpi.com The binding of heparin to AT III induces a conformational change that enhances the inhibition of coagulation factors, particularly Factor Xa. mdpi.com

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family, and its overexpression is linked to tumorigenesis and resistance to cancer therapies. nih.govnih.gov Consequently, Mcl-1 has emerged as a significant target for cancer treatment. nih.govnih.gov

Derivatives of S1, a known Mcl-1 inhibitor, have been synthesized by modifying the C3 and C6 positions to enhance binding to the hydrophobic BH3-binding groove of Mcl-1. nih.gov One such derivative, compound 6, exhibited increased binding affinity for both Mcl-1 (IC₅₀ = 10 nM) and Bcl-2 (IC₅₀ = 20 nM) compared to the parent compound S1 (Mcl-1 IC₅₀ = 95 nM; Bcl-2 IC₅₀ = 715 nM). nih.gov Preliminary cellular studies indicated that compound 6 has greater apoptotic activity than S1. nih.gov

Another potent and selective Mcl-1 inhibitor, Mcl-1 inhibitor 6, has been identified with a K(d) of 0.23 nM and a K(i) of 0.02 μM. medchemexpress.com This compound shows high selectivity for Mcl-1 over other Bcl-2 family members. medchemexpress.com In cellular assays, it induced apoptosis in a concentration-dependent manner and led to the upregulation of PARP cleavage in H929 cells. medchemexpress.com

Furthermore, the macrocyclic molecule AZD5991 was designed to have high selectivity and affinity for Mcl-1. nih.govresearchgate.net It has been shown to directly bind to Mcl-1 and induce rapid, Bak-dependent apoptosis in cancer cells, particularly in multiple myeloma and acute myeloid leukemia. nih.govresearchgate.net Combination treatments of Mcl-1 inhibitors with other BH3 mimetics, such as those targeting Bcl-2, Bcl-xL, and Bcl-w, have shown synergistic effects in killing melanoma cells. mdpi.com This combination leads to the downregulation of both Mcl-1 and XIAP (X-linked inhibitor of apoptosis). mdpi.com

Table 3: Mcl-1 Inhibitory Activity of Selected Compounds

| Compound | Target(s) | IC₅₀ / K(d) / K(i) | Cell Line | Effect |

|---|---|---|---|---|

| Compound 6 | Mcl-1, Bcl-2 | IC₅₀ = 10 nM (Mcl-1), 20 nM (Bcl-2) | - | Increased apoptotic activity |

| Mcl-1 inhibitor 6 | Mcl-1 | K(d) = 0.23 nM, K(i) = 0.02 µM | H929 | Induces apoptosis, upregulates PARP cleavage |

| AZD5991 | Mcl-1 | High affinity | MM, AML | Induces rapid apoptosis |

This table displays the in vitro inhibitory activities and cellular effects of various Mcl-1 inhibitors.

Coumarin derivatives have demonstrated inhibitory activity against a range of other enzymes. For instance, certain 3-acetylcoumarin (B160212) derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. iiarjournals.orgiiarjournals.org In one study, a 3-acetylcoumarin bearing dichloro substitutions at the C-6 and C-8 positions (compound 6d) showed potent inhibition of both MAO-A (IC₅₀ = 0.96 µM) and MAO-B (IC₅₀ = 0.31 µM). iiarjournals.org

Additionally, hybrids of coumarin and 1,3,4-oxadiazole (B1194373) have been synthesized and evaluated for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. rasayanjournal.co.in Inhibition of these enzymes can help manage post-prandial hyperglycemia. rasayanjournal.co.in Molecular docking studies suggested that some of these hybrid compounds had strong interactions with the active sites of these enzymes. rasayanjournal.co.in

Antimicrobial Activity Investigations (In vitro)

Coumarin derivatives have been widely investigated for their antimicrobial properties against various pathogenic microorganisms. chiet.edu.egscielo.org.za

In one study, newly synthesized coumarin derivatives were tested against Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. chiet.edu.eg The results, measured by the inhibition zone in an agar (B569324) well diffusion assay, varied among the different compounds. chiet.edu.eg Some coumarin derivatives have also been shown to inhibit the formation of biofilms, which is a significant factor in antibiotic resistance. chiet.edu.eg

Another study evaluated a series of novel coumarin derivatives for their antibacterial and antifungal activity. scielo.org.za The minimum inhibitory concentration (MIC) values were determined for Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and a fungus (Candida albicans). scielo.org.za Some of the synthesized compounds showed promising activity against Bacillus subtilis and Staphylococcus aureus. scielo.org.za

Coumarin-triazole derivatives have also demonstrated notable antimicrobial effects. mdpi.com For example, a C4-triazole-substituted coumarin showed high activity against Streptococcus pneumoniae. mdpi.com Another series of coumarin triazoles exhibited good antifungal activity against C. albicans, with one compound having an MIC of 12.5 μg/mL, comparable to the standard drug ketoconazole. mdpi.com Furthermore, some coumarin derivatives have been found to modulate the activity of conventional antibiotics, potentially acting as antibiotic adjuvants to combat drug-resistant bacteria. nih.gov

Table 4: In Vitro Antimicrobial Activity of a Coumarin Derivative (Compound 4a)

| Microorganism | Strain | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | ATCC 6538 | 9 |

| Escherichia coli | ATCC 25922 | 0 |

| Candida albicans | ATCC 10231 | 0 |

| Aspergillus niger | NRRL A-326 | 11 |

This table shows the results of an agar well diffusion assay for a specific coumarin derivative at a concentration of 250 μ g/100 μL. Data from chiet.edu.eg.

Antibacterial Effects on Specific Strains (e.g., Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli)

Several studies have evaluated the antibacterial properties of this compound derivatives against clinically relevant bacterial strains. For instance, newly synthesized 4-methyl-7-ethylcoumarin derivatives containing an azo group were tested for their biological activity. researchgate.net Among these, compounds designated as 4 and 6 demonstrated a broad spectrum of activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Another study reported that certain 4-methyl-7-ethylcoumarin derivatives were more effective against Staphylococcus aureus than the standard antibiotic Amoxicillin, but less active against Klebsiella pneumoniae when compared to Amoxicillin and ciprofloxacin. researchgate.net

In a separate investigation, Schiff base derivatives of 7-ethyl-4-methylcoumarin were synthesized and assessed for their antibacterial effects. uobaghdad.edu.iq Compound 15 from this series exhibited broad-spectrum activity against both Staphylococcus aureus and Escherichia coli. uobaghdad.edu.iq The antimicrobial activity of coumarin and its derivatives against E. coli and S. aureus has been documented, with Minimum Inhibitory Concentration (MIC) values generally ranging from 500 to 2000 µg/mL. mdpi.com Furthermore, some coumarin derivatives have been shown to modulate the activity of antibiotics like norfloxacin (B1679917) and gentamicin, suggesting potential as antibiotic adjuvants. nih.gov

The antimicrobial mechanisms of coumarins can involve the disruption of pathogen cell membranes, inhibition of enzymatic activity, and interference with nucleic acid synthesis. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Observed Effect | Reference |

| 4-methyl-7-ethylcoumarin derivatives (compounds 4 & 6) | Staphylococcus aureus, Escherichia coli | Broad-spectrum activity | researchgate.net |

| 4-methyl-7-ethylcoumarin derivatives | Staphylococcus aureus | More active than Amoxicillin | researchgate.net |

| 4-methyl-7-ethylcoumarin derivatives | Klebsiella pneumoniae | Less active than Amoxicillin and ciprofloxacin | researchgate.net |

| Schiff base of 7-ethyl-4-methylcoumarin (compound 15) | Staphylococcus aureus, Escherichia coli | Broad-spectrum activity | uobaghdad.edu.iq |

Antifungal Properties and Mechanisms

The antifungal potential of this compound derivatives has also been a focus of research. Studies have shown that these compounds can exhibit moderate to strong antifungal activity against various fungal species. For example, a series of synthesized 4-methyl-7-ethylcoumarin derivatives displayed moderate activity against fungi when compared to the standard drug nystatin. researchgate.net In another study, a Schiff base derivative of 7-ethyl-4-methylcoumarin, designated as compound 7, showed stronger antifungal activity than other synthesized compounds in the same series. uobaghdad.edu.iq

The mechanisms underlying the antifungal action of coumarins are multifaceted. They can disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents. mdpi.comfrontiersin.org This is supported by findings that 6-methylcoumarin (B191867) (6-MCM) treatment of Valsa mali, the causative agent of apple Valsa canker, resulted in increased mycelial conductivity and extracellular protein leakage. mdpi.com Furthermore, coumarins can interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, and inhibit the activity of cell wall degrading enzymes. mdpi.commdpi.com Some coumarins have been shown to induce apoptosis-like cell death in fungi, characterized by DNA fragmentation and nuclear condensation. frontiersin.org

Antioxidant Activity Evaluation (In vitro Assays)

Several in vitro assays have been employed to evaluate the antioxidant potential of this compound derivatives. These assays typically measure the ability of a compound to scavenge free radicals. A study on new 4-methyl-7-ethylcoumarin derivatives bearing an azo group found that some of these compounds exhibited powerful antioxidant properties, with one compound (compound 7) showing particularly high effectiveness compared to the standard antioxidant, ascorbic acid. researchgate.net Similarly, another investigation into Schiff base derivatives of 7-ethyl-4-methylcoumarin revealed that some of the new compounds were potent antioxidants, with compound 8 showing very good results. uobaghdad.edu.iq

The antioxidant activity of coumarin derivatives is often evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net In this assay, the ability of the compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. nih.gov Studies have shown that certain coumarin derivatives can effectively reduce the DPPH radical. nih.gov The antioxidant properties of these compounds are thought to be related to their ability to scavenge free radicals, which can help mitigate oxidative stress-related damage. researchgate.net

Cellular Pathway Modulation

Cell Cycle Arrest

Certain derivatives of coumarin have been shown to interfere with the normal progression of the cell cycle in cancer cells, a mechanism that can lead to the inhibition of cell proliferation. For instance, a study on a series of quinolinone derivatives, which can be synthesized from coumarin precursors, found that a specific compound (compound 6) was able to arrest the cell cycle in the G2/M phase in MCF-7 breast cancer cells. mdpi.comresearchgate.net This suggests an antimitotic effect, where the compound interferes with the process of cell division. mdpi.comresearchgate.net The percentage of MCF-7 cells in the G2/M phase significantly increased after treatment with this compound. mdpi.com

Apoptosis Induction

In addition to cell cycle arrest, several this compound and related coumarin derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. The same quinolinone derivative (compound 6) that caused cell cycle arrest was also observed to induce pre-G1 apoptosis in MCF-7 cells. mdpi.comresearchgate.net Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment. mdpi.com

Other coumarin derivatives have also demonstrated pro-apoptotic activity. A series of coumarin-6-sulfonamides were reported to induce apoptosis in HepG2 liver cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, while also increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comresearchgate.net Similarly, another coumarin sulfonamide derivative (compound 9c) was found to promote apoptosis in MDA-MB-231 breast cancer cells by increasing the levels of reactive oxygen species (ROS) and upregulating caspase-3 expression. mdpi.comresearchgate.net Coumarin-acetohydrazide derivatives have also been shown to trigger apoptosis by elevating levels of caspases 8 and 9. rsc.org

Receptor Agonism (e.g., hGPR35)

At present, there is no direct scientific evidence from the provided search results specifically linking this compound or its derivatives to agonistic activity at the human G-protein coupled receptor 35 (hGPR35). Further research is required to explore this potential interaction.

Photodimerization and Photochemical Activity in Biological Contexts

Coumarin and its derivatives are well-known for their photochemical reactivity, particularly their ability to undergo photodimerization upon exposure to UV light. This property is of significant interest in biological contexts for applications such as photochemotherapy and the development of photo-cross-linkable materials for tissue engineering. The photodimerization of coumarins typically involves a [2+2] cycloaddition reaction between the 3,4-double bonds of two coumarin molecules, leading to the formation of a cyclobutane (B1203170) ring. mdpi.com

While specific studies on the photodimerization of this compound in biological contexts are not extensively documented, the general principles of coumarin photochemistry can be extrapolated. The substitution pattern on the coumarin ring can influence the stereochemistry and efficiency of the photodimerization process. For instance, in the solid state or in organized media, the alignment of coumarin molecules can lead to the stereospecific formation of one of the four possible cyclobutane isomers (syn head-to-head, syn head-to-tail, anti head-to-head, and anti head-to-tail). In solution, a mixture of isomers is often obtained. Studies on 7-alkoxy-4-methyl-coumarins have shown that they photodimerize to yield the syn head-tail dimer. doi.org

The photochemical properties of coumarin derivatives are also exploited in the design of fluorescent probes for biological imaging. The fluorescence of these compounds can be sensitive to the local environment, such as pH and the presence of metal ions. unica.it For example, the fluorescence of certain 6-aryl coumarin derivatives has been shown to be quenched at high acid concentrations. unica.it This sensitivity allows for the development of sensors that can report on specific physiological conditions within cells or tissues.

The photodimerization of coumarin derivatives has been utilized to create photo-cross-linked materials. For example, coumarin pendants on a hexabenzocoronene amphiphile can dimerize upon photoirradiation, leading to the "stitching" of self-assembled nanostructures like graphitic nanotubes. acs.org This approach allows for the stabilization of supramolecular assemblies for various applications.

The table below outlines some of the photochemical properties and activities of coumarin derivatives that are relevant to their potential biological applications.

| Coumarin Derivative Type | Photochemical Activity | Potential Biological Application |

| General Coumarins | [2+2] Photodimerization | Photo-cross-linking of polymers for tissue engineering, photochemotherapy |

| 7-Alkoxy-4-methyl-coumarins | Formation of syn head-tail dimer | Controlled cross-linking |

| 6-Aryl Coumarins | pH-sensitive fluorescence | Intracellular pH sensing, fluorescent biomarkers |

| Coumarin Pendants on Amphiphiles | Photochemical stitching of assemblies | Stabilization of nanostructures for drug delivery or bio-scaffolding |

Biosynthesis and Natural Occurrence of Coumarins Relevant to 6 Ethylcoumarin

Phenylpropanoid Pathway as the Biosynthetic Origin

The biosynthesis of coumarins is fundamentally linked to the phenylpropanoid pathway, a crucial metabolic route in plants that originates from the amino acids phenylalanine and tyrosine encyclopedia.pubasm.orgwikipedia.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netuni-halle.de. This pathway begins with the conversion of phenylalanine into cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) asm.orgnih.govfrontiersin.orguni-halle.dewikipedia.orgresearcher.lifefrontiersin.orgyoutube.com. Subsequently, cinnamic acid is hydroxylated to form 4-coumaric acid, a key intermediate asm.orgfrontiersin.orgwikipedia.orgfrontiersin.orgyoutube.comdergipark.org.trresearchgate.net. Further steps involve the activation of 4-coumaric acid to 4-coumaroyl-CoA, which then serves as a central precursor for various phenylpropanoid derivatives, including coumarins wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgfrontiersin.org. The phenylpropanoid pathway is essential for producing a wide array of plant secondary metabolites beyond coumarins, such as flavonoids, lignins, and stilbenes wikipedia.orgnih.govfrontiersin.orgresearchgate.netuni-halle.defrontiersin.org.

Key Enzymatic Steps in Coumarin (B35378) Biosynthesis

The formation of the basic coumarin skeleton involves several key enzymatic transformations. A critical step is the ortho-hydroxylation of cinnamates, particularly 4-coumaroyl-CoA asm.orgwikipedia.orgdergipark.org.trresearchgate.netbiorxiv.org. This reaction is primarily catalyzed by a p-coumaroyl-CoA 2′-hydroxylase (C2′H), which converts p-coumaroyl-CoA into 2,4-dihydroxycinnamic acid (umbellic acid) wikipedia.orgbiorxiv.orgqmul.ac.uk. This intermediate then undergoes spontaneous isomerization, lactonization, and cyclization, liberating CoA and forming the coumarin nucleus, often resulting in umbelliferone (B1683723) wikipedia.orgqmul.ac.uk. Other enzymes involved in the broader coumarin biosynthesis include cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and various cyclases and prenyltransferases, which are crucial for generating the structural diversity of coumarins, particularly furanocoumarins and pyranocoumarins nih.govdergipark.org.trfrontiersin.orgresearchgate.netnih.govnih.govnih.gov. For instance, C-prenyltransferases (C-PTs) are important for the structural diversity of complex coumarins, targeting different positions of umbelliferone nih.govnih.gov.

Umbelliferone as a Central Intermediate

Umbelliferone (7-hydroxycoumarin) is recognized as a pivotal intermediate in the biosynthesis of many coumarins wikipedia.orgyoutube.comresearchgate.netfrontiersin.orgqmul.ac.uknih.govresearchgate.netresearchgate.netcornell.edu. It is formed from p-coumaroyl-CoA through the action of p-coumaroyl-CoA 2′-hydroxylase (C2′H) biorxiv.orgqmul.ac.ukmdpi.com. Umbelliferone itself is a simple coumarin and serves as a precursor for more complex derivatives, such as esculetin (B1671247) and scopoletin, through further hydroxylation and methylation reactions dergipark.org.trresearchgate.netjst.go.jp. Its presence is often elevated under stress conditions in plants, suggesting a role in plant defense researchgate.net.

Evolutionary Aspects of Coumarin Biosynthesis in Plants

The biosynthesis of coumarins, particularly complex coumarins like furanocoumarins, has undergone significant evolutionary diversification within plant families, notably the Apiaceae researchgate.netnih.govnih.govoup.com. Key enzymes such as p-coumaroyl-CoA 2′-hydroxylase (C2′H), C-prenyltransferase (C-PT), and cyclases have evolved through gene duplications and neofunctionalization, enabling the synthesis of a wide array of coumarin structures researchgate.netnih.govnih.gov. This evolutionary process has led to the independent emergence of furanocoumarin biosynthesis in different plant lineages, driven by the need for defense against herbivores and pathogens researchgate.netrutgers.edu. The genetic basis and evolutionary trajectory of these enzymes provide insights into why certain plant families possess a greater diversity and abundance of coumarins nih.govnih.govoup.com.

Occurrence of Coumarins in Plant Families and Microorganisms

Coumarins are broadly distributed across the plant kingdom, found in over 40 plant families, including prominent ones like Apiaceae (Umbelliferae), Rutaceae, Asteraceae, Fabaceae, Oleaceae, Moraceae, and Thymelaeaceae encyclopedia.pubmdpi.comresearchgate.netresearchgate.netnih.govscielo.brmdpi.comjmchemsci.com. Simple coumarins are the most common type and are found in all angiosperms encyclopedia.pubmdpi.comscielo.br. The Apiaceae and Rutaceae families are particularly rich in coumarin diversity, containing various subclasses such as simple coumarins, furanocoumarins, and pyranocoumarins encyclopedia.pubmdpi.comoup.comscielo.br.

Beyond plants, coumarins and their derivatives have also been identified in microorganisms, including bacteria and fungi encyclopedia.pubnih.govekb.egnih.gov. Fungi, in particular, are recognized as sources of natural products capable of synthesizing bioactive coumarins nih.govnih.gov. Endophytic fungi residing within plant tissues can produce coumarin-like metabolites, potentially mimicking plant compounds to evade host defenses researchgate.net. Examples of fungal coumarin production include strains of Aspergillus synthesizing 4-hydroxycoumarin (B602359) and dicoumarol, and Penicillium nalgiovense producing isocoumarins jmchemsci.comekb.eg.

Regarding 6-Ethylcoumarin specifically, the provided literature does not detail its direct natural occurrence or its specific enzymatic synthesis within the phenylpropanoid pathway. It is possible that this compound is a synthetic derivative or a less commonly reported natural product. However, its structural similarity to other coumarins suggests it would likely arise from modifications of the phenylpropanoid pathway intermediates or coumarin precursors.

Advanced Analytical Method Development for 6 Ethylcoumarin and Its Metabolites/analogues

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of coumarin (B35378) derivatives due to its versatility and applicability to a wide range of compounds. mdpi.com Method development focuses on optimizing the separation process and ensuring the method's reliability through rigorous validation.

The separation efficiency in HPLC is highly dependent on the selection and optimization of several key parameters.